![molecular formula C21H19N5O3 B12390453 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)
5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine is a complex organic compound with a unique structure that includes a dioxino pyrrole ring, a quinoxaline moiety, and a benzoxazole group
Méthodes De Préparation
The synthesis of 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine involves multiple steps, including the formation of the dioxino pyrrole ring, the quinoxaline moiety, and the benzoxazole group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of each part of the molecule. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the molecule.
Applications De Recherche Scientifique
5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers might explore its potential as a therapeutic agent due to its unique structure. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxino pyrrole ring, quinoxaline moiety, and benzoxazole group each contribute to its overall activity. These interactions can affect various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine stands out due to its unique combination of structural features. Similar compounds might include those with dioxino pyrrole rings, quinoxaline moieties, or benzoxazole groups, but few compounds combine all three in the same molecule. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H19N5O3 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C21H19N5O3/c22-21-25-16-8-13(2-4-17(16)29-21)12-1-3-14-15(7-12)24-20(9-23-14)26-10-18-19(11-26)28-6-5-27-18/h1-4,7-9,18-19H,5-6,10-11H2,(H2,22,25)/t18-,19+ |
Clé InChI |
SPYYQFSRIJDCSR-KDURUIRLSA-N |
SMILES isomérique |
C1CO[C@H]2CN(C[C@H]2O1)C3=CN=C4C=CC(=CC4=N3)C5=CC6=C(C=C5)OC(=N6)N |
SMILES canonique |
C1COC2CN(CC2O1)C3=CN=C4C=CC(=CC4=N3)C5=CC6=C(C=C5)OC(=N6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)

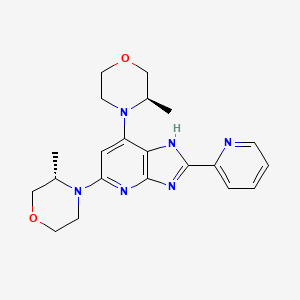
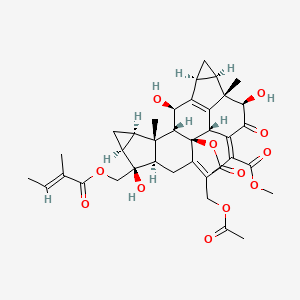
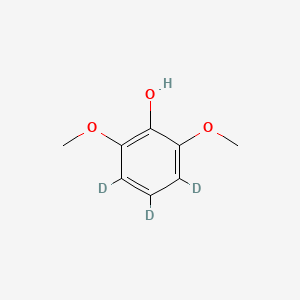
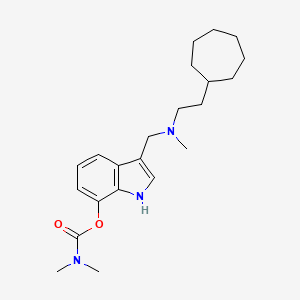

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)

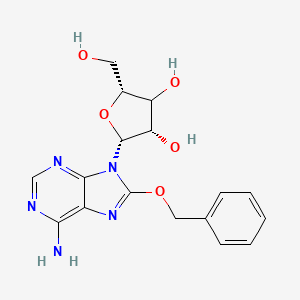

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)


